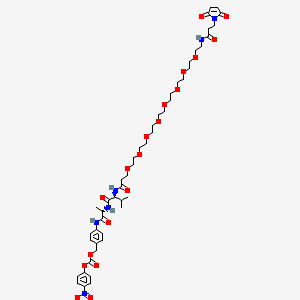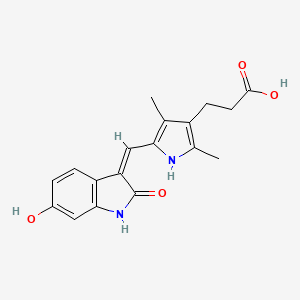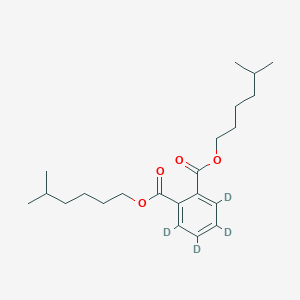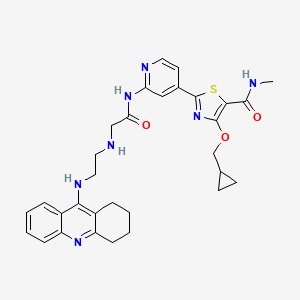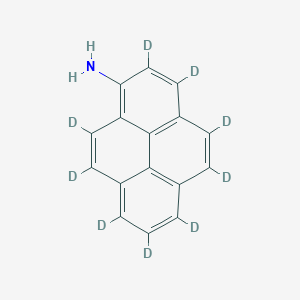
1-Aminopyrene-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminopyrene-d9 is a deuterated derivative of 1-Aminopyrene, a polycyclic aromatic hydrocarbon (PAH) with an amino group attached to the pyrene structure. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminopyrene-d9 can be synthesized through a hydrogen-deuterium exchange reaction. This involves treating 1-Aminopyrene with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminopyrene-d9 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products:
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Forms primary amines.
Substitution: Results in various substituted pyrene derivatives.
Applications De Recherche Scientifique
1-Aminopyrene-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the development of advanced materials and environmental analysis.
Mécanisme D'action
1-Aminopyrene-d9 exerts its effects through interactions with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates a signaling pathway that leads to the expression of target genes involved in various biological processes . This mechanism is particularly relevant in studies of chronic kidney disease and other health conditions .
Comparaison Avec Des Composés Similaires
1-Aminopyrene: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
3-Aminopyrene: Another isomer with different substitution patterns and reactivity.
Uniqueness: 1-Aminopyrene-d9 is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research areas requiring precise tracking of molecular interactions and pathways .
Propriétés
Formule moléculaire |
C16H11N |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-amine |
InChI |
InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
YZVWKHVRBDQPMQ-LOIXRAQWSA-N |
SMILES isomérique |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])N)[2H])[2H])[2H] |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



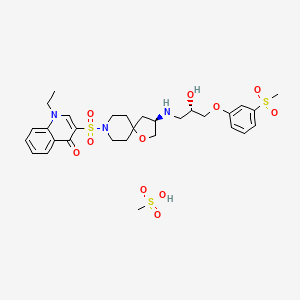
![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
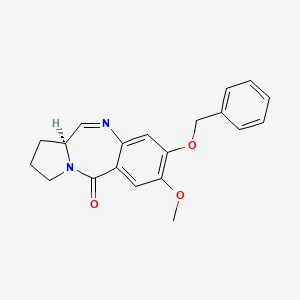

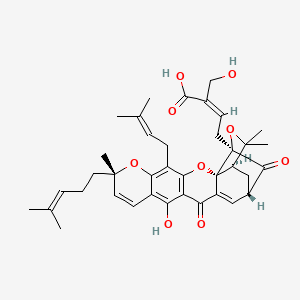
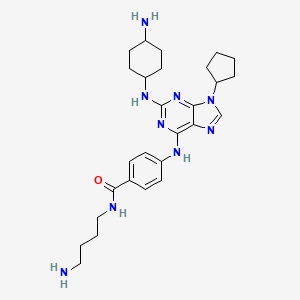
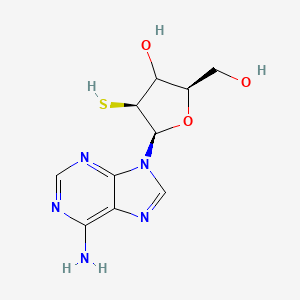
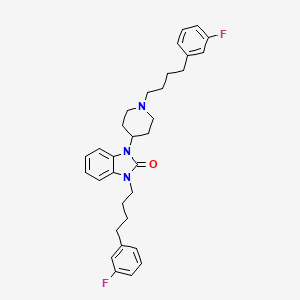
![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
